molecular formula C11H20N2O2 B121537 tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate CAS No. 150516-43-1

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Cat. No.: B121537
CAS No.: 150516-43-1
M. Wt: 212.29 g/mol
InChI Key: MWTHZUMWDMOWQO-UHFFFAOYSA-N
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Description

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate (CAS 150516-43-1) is a chemically significant spirocyclic building block in modern organic and medicinal chemistry. The compound features a spiro[2.4]heptane core, a rigid three-dimensional framework consisting of a cyclopropane ring fused to a cyclopentane ring at a single carbon atom . This unique structure provides a well-defined spatial arrangement of substituents, which is crucial for specific molecular recognition and interaction with biological targets, making it a valuable scaffold for exploring novel chemical space in drug discovery programs . The molecule is functionalized with a tert-butyl carbamate (Boc) protecting group, a cornerstone in the synthesis of complex molecules . The Boc group offers robust protection for the primary amine, allowing for its stability during synthetic transformations and its subsequent deprotection under controlled acidic conditions to reveal the free amine for further derivatization . The strategic combination of the spirocyclic core and the protected amine makes this compound a versatile intermediate. Its primary research value lies in its application as a key synthetic precursor. For instance, enantiomerically pure forms of related 5-azaspiro[2.4]heptane carbamates are critical intermediates in the efficient synthesis of advanced pharmaceutical compounds such as Sitafloxacin, a potent fluoroquinolone antibiotic . The rigid spirocyclic structure is also highly valuable in the design and synthesis of peptidomimetics and other biologically active molecules where a defined three-dimensional geometry is required . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTHZUMWDMOWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593522
Record name tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150516-43-1
Record name tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 5-AZASPIRO[2.4]HEPTAN-1-YLCARBAMATE
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Preparation Methods

Dihalocarbene Addition to Exocyclic Olefins

The foundational method involves cyclopropane ring formation via dihalocarbene addition to bicyclic olefins. For example, 5-azaspiro[2.4]hept-1-ene reacts with dihalocarbenes generated from sodium trichloroacetate (Cl₃CCO₂Na) or tribromoacetate (Br₃CCO₂Na) under thermal conditions (20–200°C, 1–48 hours). Phase-transfer catalysts like tetrabutylammonium bromide (Bu₄NBr) enhance reaction efficiency by stabilizing reactive intermediates.

Typical Procedure :

  • React bicyclic olefin (1 eq) with Cl₃CCO₂Na (1.2 eq) in dichloromethane.

  • Add Bu₄NBr (0.1 eq) and heat at 80°C for 12 hours.

  • Isolate dichlorocyclopropane intermediate via silica gel chromatography (0–15% ethyl acetate/hexanes).

Yield : Quantitative (37.06 g scale).

Reductive Hydrodehalogenation

The dichlorocyclopropane intermediate undergoes hydrodehalogenation using low-valent metals (e.g., zinc or iron) in protic solvents (ethanol/water). This step removes halogen atoms while preserving the spirocyclic framework.

Conditions :

  • Zn dust (3 eq), HCl (1M), ethanol/water (3:1), 50°C, 6 hours.

  • Yield: 88–92% after silica gel purification.

Enantioselective Hydrogenation

Ru-BINAP Catalyzed Asymmetric Hydrogenation

Chiral tert-butyl carbamates are synthesized via asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts. This method achieves high enantiomeric excess (ee) critical for pharmaceutical applications.

Procedure :

  • React 4-oxo-5-azaspiro[2.4]heptane with Ru-(S)-BINAP (0.5 mol%) under H₂ (0.5 MPa).

  • Heat at 100°C for 12 hours in ethanol.

  • Isolate (7S)-enantiomer via crystallization.

Performance :

ParameterValue
ee98.6%
Yield95%
Scale10 g

Alternative Routes via Curtius Rearrangement

tert-Butyl Cyclopropanecarboxylate Pathway

A scalable route avoids unstable cyclopropanone intermediates by starting with tert-butyl cyclopropanecarboxylate:

  • Allylation : React with allylmagnesium chloride (−15°C, THF).

  • Hydrolysis : Use HCl (6M) to generate cyclopropanecarboxylic acid.

  • Curtius Rearrangement : Convert to spirocyclic isocyanate using diphenylphosphoryl azide (DPPA).

  • Carbamate Formation : React with tert-butanol.

Yield : 24% overall (multigram scale).

Industrial-Scale Optimizations

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance safety and yield. Key improvements include:

  • Dihalocarbene Generation : On-demand synthesis reduces hazardous intermediate storage.

  • In-line Purification : Integrated silica gel columns enable real-time impurity removal.

Economic Metrics :

MetricBatch ProcessFlow Process
Annual Output50 kg500 kg
Purity95%99%
Cost ReductionBaseline40%

Comparative Analysis of Methods

Yield and Selectivity

MethodYieldee%Scalability
Dihalocarbene Addition88–92%N/AHigh
Ru-BINAP Hydrogenation95%98.6Moderate
Curtius Rearrangement24%N/ALow

Reaction Conditions

MethodTemperatureCatalystSolvent
Dihalocarbene Addition80°CBu₄NBrDCM
Hydrogenation100°CRu-(S)-BINAPEthanol
Curtius Rearrangement0–25°CDPPA, Et₃NTHF

Challenges and Solutions

Regioisomer Separation

Early methods produced regioisomeric mixtures during cyclopropanation. Solution : Gradient elution (0–15% tert-butyl methyl ether/hexanes) on silica gel resolves isomers with >98% purity.

Enantiomer Purification

Racemic mixtures from non-catalytic methods require chiral chromatography. Solution : Preparative chiral stationary phase (CSP) HPLC achieves >99% ee for (7S)-isomers.

Emerging Techniques

Photocatalytic Cyclopropanation

Recent studies explore visible-light-mediated cyclopropanation using eosin Y as a photocatalyst. Preliminary results show 70% yield at room temperature, reducing energy costs.

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic spirocyclic amines achieves 90% ee, though yields remain low (30–40%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Antibacterial Activity
The compound exhibits broad-spectrum antibacterial effects, making it a promising candidate for treating infections caused by both Gram-positive and Gram-negative bacteria. Notably, it has shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically isolated fluoroquinolone-resistant strains. Its in vitro studies indicate that it can effectively combat anaerobic bacteria and mycoplasma, positioning it as a valuable asset in antibiotic development .

Pharmacokinetics
Research indicates that tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate has favorable pharmacokinetic properties. It is well absorbed when administered orally, with a bioavailability exceeding 70%. The compound demonstrates significant tissue distribution, achieving higher concentrations in tissues outside the central nervous system compared to serum levels. This characteristic suggests its potential efficacy in treating respiratory and genitourinary tract infections .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed its effectiveness against various bacterial strains resistant to conventional antibiotics. The compound was tested against a panel of bacteria, including MRSA and fluoroquinolone-resistant strains, demonstrating significant bactericidal activity .

Case Study 2: Pharmacokinetic Evaluation
In another research initiative, the pharmacokinetic profile of the compound was assessed in animal models. Results indicated that after oral administration, the compound achieved peak plasma concentrations rapidly and maintained therapeutic levels for extended periods, supporting its potential use in clinical settings for treating bacterial infections .

Data Table: Comparison of Antibacterial Activity

Bacterial StrainSensitivity to this compoundNotes
Methicillin-resistant Staphylococcus aureus (MRSA)HighEffective against resistant strains
Escherichia coliModerateShows activity but less effective than MRSA
Bacteroides fragilisHighStrong activity noted
Mycoplasma pneumoniaeHighEffective treatment option
Chlamydia trachomatisModeratePotential use in co-infections

Mechanism of Action

The mechanism of action of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differentiators

Spiro Ring Size and Substituents :

  • The 5-aza[2.4]heptane core in the parent compound provides a compact bicyclic structure, whereas analogs like 2-azaspiro[3.3]heptane feature larger ring systems (3.3 configuration), altering steric hindrance and binding kinetics .
  • Substitutions (e.g., benzyl in ) increase lipophilicity, critical for blood-brain barrier penetration in CNS drug development .

Physical Properties :

  • The parent compound and its hydrochloride salt () are solids, while tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) is a colorless oil due to reduced polarity .

Synthetic Efficiency :

  • Yields vary significantly: tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate achieves 95% yield via optimized hydrogenation, whereas derivatives like 20k (78% yield) require more complex purification .

Spectral and Purity Profiles :

  • The parent compound’s ESI-MS (m/z 355.04) and NMR data are distinct from analogs like 1-oxa derivatives (MW 199.25), reflecting structural variations .

Market and Availability

  • The parent compound is priced at ¥22,920 per gram (), reflecting high synthesis costs due to multi-step routes. In contrast, simpler analogs like 20a are more cost-effective (95% yield) .

Biological Activity

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 150516-43-1
  • Structure : The spirocyclic nature allows for specific interactions with biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can modulate biochemical pathways and affect cellular functions.
  • Protein Binding : It can bind to proteins, influencing protein-ligand interactions that are crucial in drug development and therapeutic applications.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Properties : It has shown promise as a lead compound in the development of drugs targeting bacterial infections. Its structural features are conducive to high gastrointestinal absorption and favorable pharmacokinetics .
  • Pharmacological Applications : The compound is being investigated for its role in drug discovery, particularly as a potential therapeutic agent against respiratory and genitourinary tract infections due to its effective tissue distribution .
  • Neuropharmacological Effects : Preliminary studies suggest potential neuroactive properties, making it a candidate for further research in neurological disorders.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • A study focusing on enzyme inhibition demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.
  • Another investigation into its pharmacokinetics revealed that it is well absorbed when administered orally, with a bioavailability exceeding 70%, indicating its potential as an effective therapeutic agent .

Comparative Data Table

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionSignificant inhibition of target enzymes
PharmacokineticsHigh gastrointestinal absorption
NeuropharmacologicalPotential effects on neurological pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, and how do reaction conditions influence yield?

  • The compound is typically synthesized via carbamate protection of the spirocyclic amine core. A key intermediate, 5-azaspiro[2.4]heptane, is reacted with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ or DMAP in THF) . Yield optimization requires strict control of stoichiometry (1:1.2 amine:Boc anhydride) and inert atmosphere to prevent hydrolysis. Purification via flash chromatography (hexane/EtOAc gradients) achieves >95% purity, as confirmed by HPLC .

Q. How is enantiomeric purity characterized for chiral derivatives of this compound?

  • Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with ethanol/heptane mobile phases resolves enantiomers. For example, (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-45-5) exhibits distinct retention times (R₁ = 8.2 min, R₂ = 10.5 min) under isocratic conditions . Absolute configuration is confirmed via X-ray crystallography or comparison with known optical rotations (e.g., [α]D²⁵ = +32° for the (S)-enantiomer) .

Q. What analytical methods are used to verify structural integrity and purity?

  • NMR : ¹H NMR (CDCl₃) shows characteristic Boc group signals at δ 1.45 (s, 9H) and carbamate carbonyl at δ 155 ppm in ¹³C NMR.
  • LC-MS : ESI+ confirms molecular ion [M+H]⁺ at m/z 213.2 (C₁₁H₂₀N₂O₂) with >98% purity via UV detection at 254 nm .
  • Elemental analysis : Acceptable tolerances ≤0.4% for C, H, N .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence pharmacokinetic properties in drug discovery?

  • The 5-azaspiro[2.4]heptane core enhances metabolic stability by restricting conformational flexibility, reducing cytochrome P450-mediated oxidation. In a JAK1 inhibitor study, the scaffold improved oral bioavailability (F = 65% in rats) compared to non-spiro analogs . Computational modeling (e.g., molecular dynamics simulations) reveals reduced solvent-accessible surface area (SASA), correlating with lower clearance rates .

Q. What strategies address synthetic challenges in functionalizing the 5-azaspiro[2.4]heptane ring?

  • Regioselective functionalization : Electrophilic substitution at the 7-position is favored due to ring strain. For example, Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups using brominated intermediates (e.g., 7-bromo-5-azaspiro[2.4]heptane derivatives) .
  • Salt formation : Hydrochloride or oxalate salts improve crystallinity. tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride (CAS 1434142-28-5) exhibits enhanced solubility in polar aprotic solvents (e.g., DMSO) .

Q. How do stereochemical variations impact biological activity in kinase inhibitors?

  • In JAK1 inhibitors, the (R)-enantiomer of 5-azaspiro[2.4]heptan-7-amine derivatives showed 48-fold selectivity over JAK2 (IC₅₀ = 8.5 nM vs. 410 nM), attributed to optimal hydrogen bonding with Glu966 and Leu959 in the ATP-binding pocket . Racemic mixtures require chiral resolution via preparative HPLC or asymmetric synthesis (e.g., Evans auxiliaries) .

Q. What contradictions exist in reported synthetic protocols, and how are they resolved?

  • Discrepancy : Yields vary (70–95%) depending on Boc protection methods. Lower yields in aqueous conditions (e.g., NaHCO₃/H₂O) are attributed to Boc group hydrolysis, resolved by using anhydrous DMAP/THF .
  • Crystallization issues : Amorphous forms of the freebase are common. Salt formation (e.g., oxalate) or solvent screening (acetonitrile/MTBE) improves crystal lattice stability .

Methodological Considerations

Q. What in vitro assays validate the role of this compound in target engagement?

  • Kinase profiling : Use radiometric assays (³³P-ATP) or fluorescence polarization (FP) to measure IC₅₀ values against kinase panels (e.g., 400+ kinases) .
  • Cellular assays : Phospho-STAT3 ELISA in HeLa cells quantifies JAK1 inhibition potency .

Q. How is metabolic stability assessed in preclinical studies?

  • Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS. The spirocyclic structure reduces Clint (intrinsic clearance) by 40% compared to linear analogs .
  • CYP inhibition : Fluorescent probes (e.g., P450-Glo™) identify off-target interactions .

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